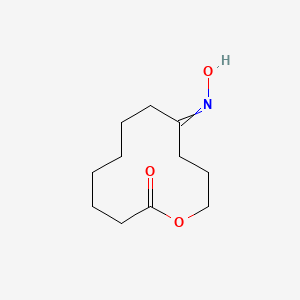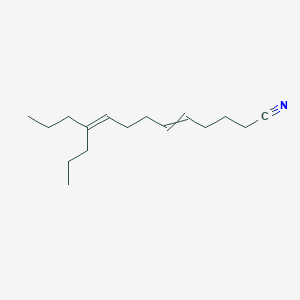
10-Propyltrideca-5,9-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Propyltrideca-5,9-dienenitrile is an organic compound with the molecular formula C16H27N. It is characterized by the presence of a nitrile group (-CN) and two double bonds within its carbon chain. This compound is part of the aliphatic nitriles family, which are known for their diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Propyltrideca-5,9-dienenitrile typically involves the reaction of appropriate alkenes with nitrile-containing reagents under controlled conditions. One common method is the hydrocyanation of alkenes, where hydrogen cyanide (HCN) is added across the double bonds in the presence of a catalyst such as nickel or palladium.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the double bonds are converted to epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, mild temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, room temperature to moderate heat.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Primary amines.
Substitution: Amines, alcohols.
Aplicaciones Científicas De Investigación
10-Propyltrideca-5,9-dienenitrile has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 10-Propyltrideca-5,9-dienenitrile exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can act as a reactive site, facilitating the formation of covalent bonds with target molecules, thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
Acetonitrile (CH3CN): A simple aliphatic nitrile used as a solvent in organic synthesis.
Butyronitrile (C4H7N): Another aliphatic nitrile with applications in the synthesis of pharmaceuticals and agrochemicals.
Acrylonitrile (C3H3N): Used in the production of plastics and synthetic fibers.
Uniqueness: 10-Propyltrideca-5,9-dienenitrile is unique due to its longer carbon chain and the presence of two double bonds, which confer distinct chemical properties and reactivity compared to simpler nitriles like acetonitrile and butyronitrile. Its structure allows for more complex interactions and applications in various fields.
Propiedades
Número CAS |
50744-63-3 |
|---|---|
Fórmula molecular |
C16H27N |
Peso molecular |
233.39 g/mol |
Nombre IUPAC |
10-propyltrideca-5,9-dienenitrile |
InChI |
InChI=1S/C16H27N/c1-3-12-16(13-4-2)14-10-8-6-5-7-9-11-15-17/h5-6,14H,3-4,7-13H2,1-2H3 |
Clave InChI |
JDGCCAQRKWLFOR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=CCCC=CCCCC#N)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



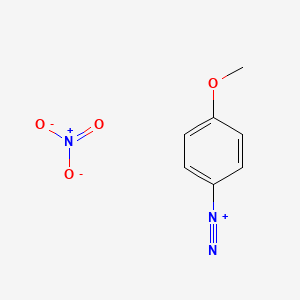
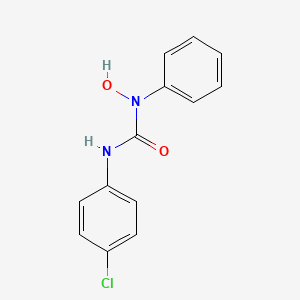
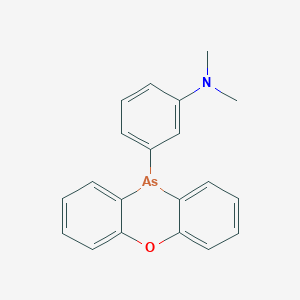
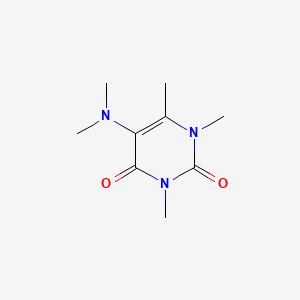
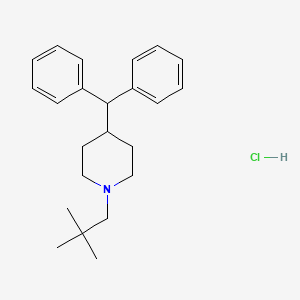
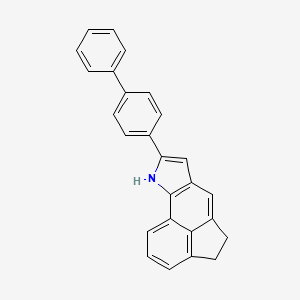
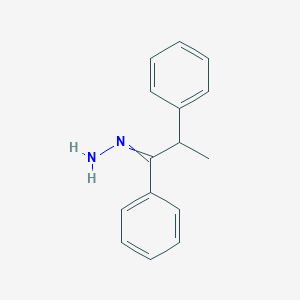

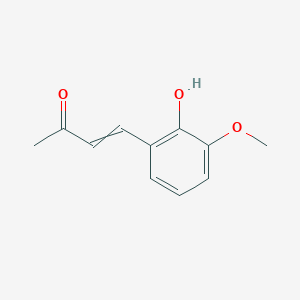
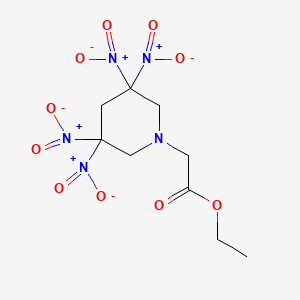
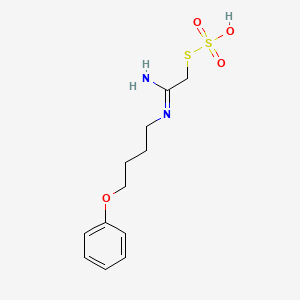
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
